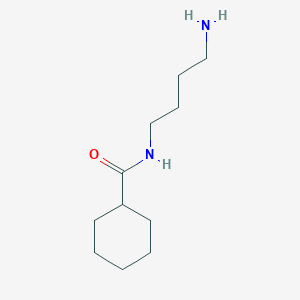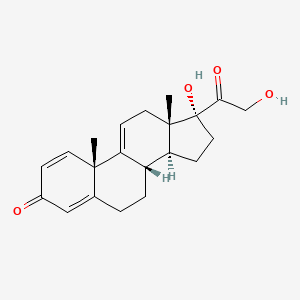
5-(4-Benzylpiperazin-1-yl)pyridin-2-amine
Descripción general
Descripción
Synthesis Analysis
While there is no direct synthesis process available for “5-(4-Benzylpiperazin-1-yl)pyridin-2-amine”, there are related compounds that have been synthesized. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Aplicaciones Científicas De Investigación
Dopamine D3 Receptor Ligands
This compound has been used in the design, synthesis, and evaluation of functionalized 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides as selective dopamine D3 receptor ligands . Dopamine plays a key role in normal physiological pathways in both the central nervous system and the periphery .
Treatment for Substance Use Disorder
The D3 dopamine receptor has been identified as a potential therapeutic target for the treatment of substance use disorder . A new series of functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides have been identified as potent D3 binders that have moderate to high selectivity for D3 over D2 .
Treatment for Depression
Aberrant D3 activity has been linked to depression . Therefore, this compound could potentially be used in the development of novel dopamine receptor ligands capable of providing therapeutic relief to patients suffering from depression .
Treatment for Schizophrenia
Similarly, aberrant D3 activity has also been linked to schizophrenia . This suggests that this compound could be used in the development of novel treatments for schizophrenia .
Treatment for Parkinson’s Disease
Parkinson’s disease (PD) has also been linked to aberrant D3 activity . This compound could potentially be used in the development of novel treatments for PD .
Treatment for Inflammatory Diseases
Inflammatory diseases have been linked to aberrant D3 activity . This suggests that this compound could be used in the development of novel treatments for inflammatory diseases .
Mecanismo De Acción
Target of Action
5-(4-Benzylpiperazin-1-yl)pyridin-2-amine primarily targets the dopamine D3 receptors . These receptors are part of the dopamine receptor family, which play a crucial role in the regulation of mood, reward, and motor control . The D3 receptors are predominantly located in the limbic areas of the brain, which are associated with emotional and cognitive functions.
Mode of Action
The compound acts as a selective ligand for the dopamine D3 receptors. By binding to these receptors, it modulates their activity, which can lead to changes in dopamine signaling. This interaction can either enhance or inhibit the receptor’s natural response to dopamine, depending on whether the compound acts as an agonist or antagonist .
Biochemical Pathways
The binding of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine to dopamine D3 receptors affects the dopaminergic signaling pathway . This pathway is crucial for the regulation of neurotransmitter release and synaptic plasticity. The downstream effects include alterations in cyclic AMP (cAMP) levels, which can influence various cellular processes such as gene expression, protein synthesis, and neuronal excitability .
Pharmacokinetics
The pharmacokinetics of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact the compound’s bioavailability, determining the extent and duration of its therapeutic effects.
Result of Action
At the molecular level, the action of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine results in modulation of dopamine signaling . This can lead to various cellular effects, such as changes in neuronal firing rates and synaptic plasticity. At the cellular level, these changes can influence behaviors and physiological responses related to mood, reward, and motor control .
Action Environment
The efficacy and stability of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine can be influenced by several environmental factors:
- Presence of other substances : Interactions with other drugs or compounds can affect the compound’s absorption and metabolism, altering its overall effectiveness .
Understanding these factors is crucial for optimizing the compound’s therapeutic use and ensuring its stability and efficacy in different conditions.
: DrugBank : SpringerLink
Propiedades
IUPAC Name |
5-(4-benzylpiperazin-1-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-16-7-6-15(12-18-16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINJXNRJRQRMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CN=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzylpiperazin-1-yl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid](/img/structure/B3073878.png)








